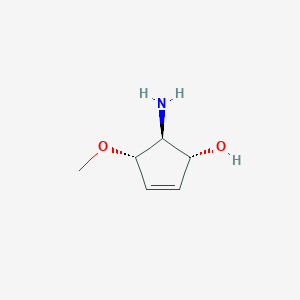
(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol is a compound that belongs to the class of aminocyclopentitols These compounds are known for their unique structural features and potential biological activities
Preparation Methods
The synthesis of (1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol typically involves the nucleophilic ring-opening reaction of bicyclic aziridines. One common method includes the photochemical conversion of pyridinium salts to form bicyclic vinyl aziridines, followed by a ring-opening reaction with appropriate nucleophiles. For instance, the reaction of 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazole-5-thiol under environmentally friendly conditions yields a thiol-incorporated aminocyclopentitol .
Chemical Reactions Analysis
(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including glycosidase inhibitors and other bioactive compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its potential biological activities, such as enzyme inhibition, make it a candidate for drug development and therapeutic applications.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes. The compound’s amino and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol can be compared with other aminocyclopentitols, such as:
(+)-mannostatin A: Known for its glycosidase inhibitory activity.
(+)-castanospermine: Another glycosidase inhibitor with potential therapeutic applications.
(-)-swainsonine:
Properties
IUPAC Name |
(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5-3-2-4(8)6(5)7/h2-6,8H,7H2,1H3/t4-,5+,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVRBLJCCTWYMG-SRQIZXRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(C1N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C=C[C@H]([C@@H]1N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

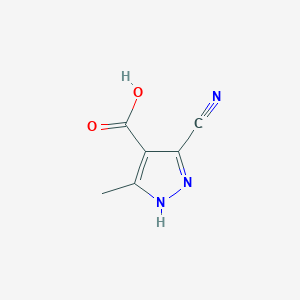

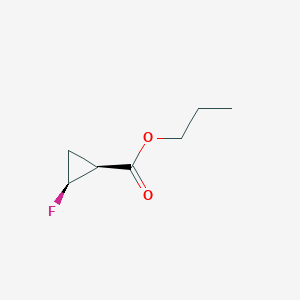
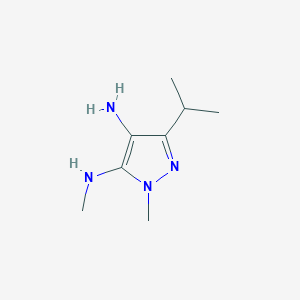
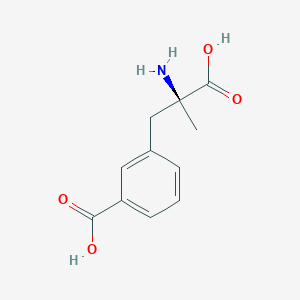

![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)
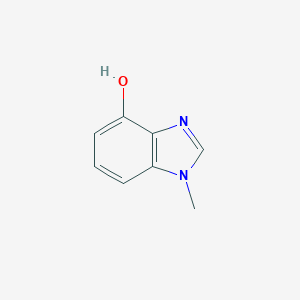
![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
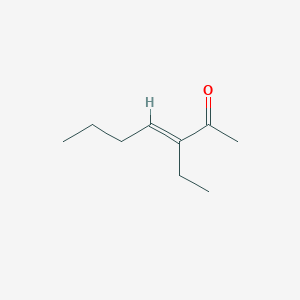

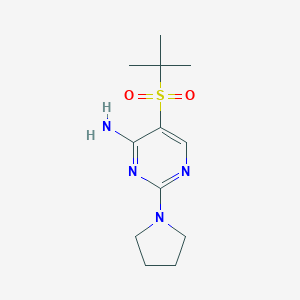
![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)
